![molecular formula C8H11IO B2678091 3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane CAS No. 2375271-09-1](/img/structure/B2678091.png)

3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

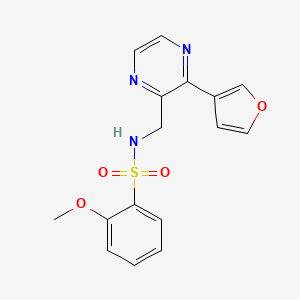

“3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . It is generally known for offering high passive permeability, high water solubility, and improved metabolic stability .

Synthesis Analysis

The synthesis of BCP derivatives often involves reactions with [1.1.1]propellane . For instance, radicals derived from commonly available carboxylic acids and organo-halides can perform additions onto [1.1.1]propellane to afford BCP radicals .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The InChI code for “this compound” is 1S/C8H11IO/c9-8-3-7 (4-8,5-8)6-1-10-2-6/h6H,1-5H2 .Chemical Reactions Analysis

BCPs are increasingly valued as intermediates in ‘strain release chemistry’ for the synthesis of four-membered ring systems . They can engage in polarity-matched borylation . Also, 1,3-disubstituted BCPs are attractive precursors to BCPs via a formal carbene insertion into the C1–C3 bond .Applications De Recherche Scientifique

Exploiting Small Aliphatic Rings in Medicinal Chemistry

Small aliphatic rings, including cyclopropanes, cyclobutanes, oxetanes, azetidines, and bicyclo[1.1.1]pentanes, are increasingly utilized in medicinal chemistry due to their physicochemical properties and roles as functional group bioisosteres. These compounds, including structures like 3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane, offer unique advantages in drug design, such as improving metabolic stability, enhancing solubility, and providing bioisosteric replacements for traditional aromatic rings. However, their synthesis and application come with challenges, including potential stability and toxicity issues, which are critical to consider in the development of new therapeutic agents (Bauer et al., 2021).

Innovations in Cross-Coupling Reactions

The synthesis of all-carbon disubstituted bicyclo[1.1.1]pentanes (BCPs), like this compound, through iron-catalyzed Kumada cross-coupling represents a significant advancement. This method allows for the direct use of iodo-BCPs as electrophiles in cross-coupling, marking a first in the field. Such methodologies enable the creation of a wide range of disubstituted BCPs, including drug analogues, under mild conditions and with broad scope. This opens new avenues for the use of BCPs in medicinal chemistry, particularly in the design of compounds with improved pharmacokinetic properties (Nugent et al., 2020).

Radical Multicomponent Carboamination

A method for synthesizing multifunctionalized bicyclo[1.1.1]pentane derivatives via a radical multicomponent carboamination of [1.1.1]propellane has been developed. This approach offers a unique and efficient route to 3-substituted bicyclo[1.1.1]pentanes, including this compound derivatives. The process features mild conditions, one-pot operations, and the ability to proceed on a gram scale, highlighting its potential for broad application in synthesizing complex BCP derivatives with significant pharmaceutical relevance (Kanazawa et al., 2017).

Copper-Mediated Synthesis for Drug-like Molecules

Copper-mediated synthesis techniques have been developed to create drug-like bicyclopentanes, including derivatives of this compound. This approach enables the efficient preparation of BCP analogues of known pharmaceuticals through a one-step, three-component radical coupling. Such methodologies demonstrate the utility of BCP motifs in generating metabolically stable drug candidates, further establishing the importance of these structures in modern drug development (Zhang et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRWNHXXSUQKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2678011.png)

![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)

![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)

![2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2678020.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2678024.png)

![methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)

![4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2678026.png)

![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)